molecular formula C11H13ClN2O3 B3234506 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide CAS No. 1353977-17-9

2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide

Cat. No. B3234506
CAS RN: 1353977-17-9
M. Wt: 256.68 g/mol
InChI Key: DYYASEKEZREXGR-UHFFFAOYSA-N
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Description

2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide, also known as CNEB, is a chemical compound that has been used in scientific research for its potential as a pharmacological tool. This compound has shown promise as a modulator of GABA receptors, which are important for regulating neurotransmission in the brain.

Scientific Research Applications

2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide has been used in a variety of scientific research applications, including studies on GABA receptor modulation, neuropharmacology, and drug discovery. In particular, 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide has been shown to be a potent modulator of GABA receptors, which are important for regulating neurotransmission in the brain. This makes 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide a potentially useful tool for studying the mechanisms of GABA receptor function and for developing new drugs that target these receptors.

Mechanism of Action

The mechanism of action of 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide involves its interaction with GABA receptors in the brain. GABA receptors are a type of neurotransmitter receptor that are responsible for inhibiting the activity of neurons in the brain. 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide has been shown to enhance the activity of GABA receptors, which leads to increased inhibition of neuronal activity. This mechanism of action is similar to that of other GABA receptor modulators, such as benzodiazepines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide are complex and depend on a variety of factors, including the dose, route of administration, and individual differences in metabolism and physiology. However, some of the general effects of 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide include increased inhibition of neuronal activity, sedation, and muscle relaxation. These effects are similar to those of other GABA receptor modulators, such as benzodiazepines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide in lab experiments is its potent and selective modulation of GABA receptors. This makes it a useful tool for studying the mechanisms of GABA receptor function and for developing new drugs that target these receptors. However, there are also some limitations to using 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide in lab experiments. For example, 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide is a complex chemical compound that requires careful attention to detail in its synthesis and handling. In addition, the effects of 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide can be highly variable depending on the dose, route of administration, and individual differences in metabolism and physiology.

Future Directions

There are many potential future directions for research on 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide. One area of research could focus on further elucidating the mechanisms of GABA receptor modulation by 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide, including its effects on different subtypes of GABA receptors. Another area of research could focus on developing new drugs that target GABA receptors based on the structure and activity of 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide. Additionally, research could explore the potential therapeutic applications of 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide, such as its use in the treatment of anxiety, insomnia, or other disorders that involve dysfunction of the GABAergic system. Overall, 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide is a promising compound for scientific research, and further research is needed to fully understand its potential as a pharmacological tool.
In conclusion, 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide is a chemical compound that has shown promise as a modulator of GABA receptors. Its synthesis method is complex and requires careful attention to detail, but it has been used in a variety of scientific research applications. Its mechanism of action involves its interaction with GABA receptors in the brain, leading to increased inhibition of neuronal activity. The biochemical and physiological effects of 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide are complex and variable, and there are both advantages and limitations to using 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide in lab experiments. Finally, there are many potential future directions for research on 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide, including further elucidating its mechanisms of action and developing new drugs that target GABA receptors based on its structure and activity.

properties

IUPAC Name

2-chloro-N-ethyl-N-[(3-nitrophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-2-13(11(15)7-12)8-9-4-3-5-10(6-9)14(16)17/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYASEKEZREXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301207800
Record name Acetamide, 2-chloro-N-ethyl-N-[(3-nitrophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301207800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide

CAS RN

1353977-17-9
Record name Acetamide, 2-chloro-N-ethyl-N-[(3-nitrophenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353977-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-chloro-N-ethyl-N-[(3-nitrophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301207800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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